3-Amino-2,6-dibromo-4-chlorobenzoic acid
Description
Significance of Aminobenzoic Acid Scaffolds in Organic Synthesis
Aminobenzoic acids are compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. orgsyn.org This dual functionality makes them exceptionally valuable as "building blocks" in organic synthesis and drug development. orgsyn.orgamericanelements.com The amino group can act as a nucleophile or a base, while the carboxylic acid group is acidic and can be converted into a variety of derivatives such as esters, amides, and acid halides. google.com
Para-aminobenzoic acid (PABA), for instance, is a well-known intermediate in the synthesis of folate, a vital vitamin. orgsyn.org The structural framework of PABA is found in numerous drugs with a wide range of therapeutic applications, including local anesthetics, anti-arrhythmics, and antineoplastics. mdpi.com The ability to modify both the amino and carboxyl groups allows for the generation of large combinatorial libraries of "drug-like" molecules, making aminobenzoic acid scaffolds a frequent choice in pharmaceutical research and development. mdpi.com
Role of Halogen Substitution in Aromatic Systems for Chemical Design
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful tool in chemical design. mdpi.com In electrophilic aromatic substitution, a hydrogen atom on an aromatic ring is replaced by an electrophile. nih.gov While aromatic rings are generally stable, they can react with halogens like chlorine and bromine in the presence of a Lewis acid catalyst, such as iron or aluminum halides (e.g., FeCl₃, AlBr₃). sigmaaldrich.comresearchgate.net This catalyst activates the halogen, making it a much stronger electrophile capable of reacting with the benzene ring. researchgate.net
The introduction of halogens significantly modifies a molecule's properties. Halogens are electron-withdrawing groups, which can increase the acidity of the benzoic acid moiety. chemicalbook.com They also alter the molecule's size, lipophilicity, and metabolic stability. This modulation of properties is crucial in drug design, where halogen atoms can enhance binding affinity to biological targets like proteins and enzymes. bldpharm.com Furthermore, the carbon-halogen bond provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the construction of more complex molecular structures. synblock.com
Overview of Advanced Synthetic Targets Incorporating Haloaminobenzoic Acids
Haloaminobenzoic acids, which combine the features of both aminobenzoic acids and halogenated aromatics, are valuable intermediates for advanced synthetic targets. Their unique substitution patterns allow for selective reactions to build complex molecules. chemicalbook.com For example, 3-Amino-4-bromo-2,6-dichlorobenzoic acid is used as a building block for pharmaceutical agents that target specific biological pathways. chemicalbook.com Similarly, other aminobenzoic acid derivatives are used to prepare novel compounds for various applications, including pigments and enzyme inhibitors. mdpi.com The presence of multiple, distinct halogen atoms on the ring, as seen in 3-Amino-2,6-dibromo-4-chlorobenzoic acid, offers multiple sites for regioselective chemical transformations, making such compounds highly sought-after precursors in the synthesis of novel materials and potential therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2ClNO2 |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
3-amino-2,6-dibromo-4-chlorobenzoic acid |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-2-1-3(10)6(11)5(9)4(2)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
BVZRZLWQOGNPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)Br)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2,6 Dibromo 4 Chlorobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, readily available starting materials. For 3-Amino-2,6-dibromo-4-chlorobenzoic acid, the most logical disconnections are the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds.
The two bromine atoms are positioned ortho to the strongly activating amino group. This suggests that the final step in the synthesis could be a directed electrophilic bromination of a precursor that already contains the amino, chloro, and carboxylic acid groups. This leads to the key intermediate: 3-amino-4-chlorobenzoic acid .
This intermediate can be further disconnected. The amino group is commonly introduced by the reduction of a nitro group. This points to 4-chloro-3-nitrobenzoic acid as the next precursor. This molecule can, in turn, be synthesized through the nitration of 4-chlorobenzoic acid . nih.govwikipedia.org The carboxylic acid and chloro groups are meta-directing, guiding the incoming nitro group to the C3 position. An alternative starting point could be the oxidation of 4-chloro-3-nitrotoluene. This retrosynthetic pathway provides a clear and logical forward synthesis plan based on well-established reactions.
Classical Approaches to Regioselective Halogenation and Amination on Benzoic Acid Derivatives
Classical synthetic methods provide a robust and well-understood foundation for constructing the target molecule. These approaches rely on the inherent electronic properties of the substituents to control the position of subsequent functionalizations.
Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring. nih.govresearchgate.net The reaction typically involves an electrophilic bromine source, which attacks the electron-rich benzene (B151609) ring. libretexts.org
For the synthesis of this compound, the key step is the dibromination of the intermediate, 3-amino-4-chlorobenzoic acid.
Directing Effects: The regiochemical outcome of this reaction is dictated by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The carboxylic acid (-COOH) is a deactivating, meta-directing group, and the chlorine (-Cl) is a deactivating, ortho-para directing group. The activating effect of the amino group is dominant.
Reaction: The positions ortho to the amino group are C2 and C4. Position C4 is already blocked by the chlorine atom. The position para to the amino group is C6. Therefore, bromination is strongly directed to positions C2 and C6. The use of excess bromine, for example, bromine vapor in hydrochloric acid and water, can achieve the desired dibromination. orgsyn.org
| Reaction Step | Starting Material | Reagents | Product | Key Principle |
| Dibromination | 3-Amino-4-chlorobenzoic acid | Br₂, H₂O/HCl | This compound | The strongly activating ortho, para-directing amino group controls regioselectivity. |
The introduction of the chlorine atom at the C4 position is best accomplished by starting with a pre-chlorinated raw material. Direct chlorination of 3-aminobenzoic acid would be complex and likely lead to a mixture of products. Therefore, a more strategic approach starts with 4-chlorobenzoic acid . nih.govwikipedia.org
The synthesis of the key intermediate, 3-amino-4-chlorobenzoic acid, from 4-chlorobenzoic acid involves two main steps: nitration and reduction.
Nitration: 4-chlorobenzoic acid is treated with a nitrating mixture (typically nitric acid and sulfuric acid). The carboxylic acid is a meta-director, and the chlorine is an ortho-para director. Both groups direct the incoming nitro group to the C3 position, resulting in high regioselectivity for the formation of 4-chloro-3-nitrobenzoic acid.
Chlorination Catalysts: While not used for this specific step, general electrophilic chlorination requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.comdocbrown.info
The most common and classical method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This is a crucial step in the synthesis of the 3-amino-4-chlorobenzoic acid intermediate. google.com
Nitration-Reduction Sequence: Following the nitration of 4-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid, the nitro group is reduced to an amine.
Reducing Agents: A variety of reagents can be employed for this transformation, including:
Metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl).
Catalytic hydrogenation (e.g., H₂ gas with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst).
Other reducing agents like sodium hydrosulfite.
A patent describes the reduction of a related nitro compound using zinc and sodium hydroxide, highlighting the industrial applicability of such reduction methods. google.com
Modern Catalytic Approaches for Targeted Functionalization
Recent advances in organometallic chemistry have provided powerful new tools for C-H bond functionalization, offering alternatives to classical methods, often with higher efficiency and selectivity under milder conditions. nih.govresearchgate.net
Transition-metal catalysis, particularly with palladium (Pd), has emerged as a leading strategy for the direct halogenation of C-H bonds. rsc.orgnih.gov These methods often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, typically in the ortho position. researchgate.net
Directed C-H Halogenation: The carboxylic acid group of a benzoic acid derivative can act as a directing group. In the presence of a palladium(II) catalyst, it can facilitate the selective bromination or chlorination of the ortho C-H bonds. rsc.org This approach could theoretically be applied to a precursor like 4-chloro-3-aminobenzoic acid, where the carboxylic acid group could direct halogenation to the C2 and C6 positions.
Iridium-Catalyzed Reactions: Iridium-based catalysts have also been developed for the C-H functionalization of benzoic acids. acs.org These systems can be used for various transformations, including amination. nih.govnih.gov For instance, iridium-catalyzed C-H amidation can introduce nitrogen-containing groups ortho to the carboxylic acid director, providing a modern route to substituted anilines after further steps. ibs.re.kr
While classical methods appear more straightforward for this specific target molecule, these modern catalytic strategies represent the cutting edge of synthetic chemistry, offering potential for creating complex analogues with high precision.
| Catalytic Method | Catalyst Type | Directing Group | Target Bond | Potential Application |
| C-H Halogenation | Palladium (Pd) | Carboxylic Acid | ortho C-H | Direct bromination of a benzoic acid precursor. rsc.org |
| C-H Amination | Iridium (Ir) | Carboxylic Acid | ortho C-H | Direct introduction of an amino or amido group. nih.govnih.gov |
Directed ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing substituted benzoic acids, the carboxylate group itself can serve as an effective directed metalation group (DMG). acs.org This approach circumvents issues of poor regioselectivity often encountered with classical electrophilic aromatic substitution.
The process involves the deprotonation of the benzoic acid at the position ortho to the carboxylic acid by a strong base, typically an organolithium reagent, to form a dianion. This lithiated intermediate can then be trapped by an electrophile, such as a halogenating agent, to introduce a substituent with high precision. Research has shown that by treating an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, deprotonation occurs exclusively at the position ortho to the carboxylate. organic-chemistry.orgbohrium.com This dianion can subsequently react with electrophiles like hexachloroethane (B51795) (for chlorination) or 1,2-dibromoethane (B42909) (for bromination) to yield the corresponding ortho-halogenated benzoic acid.
The choice of base is crucial and can even lead to a reversal of regioselectivity. For instance, while s-BuLi/TMEDA directs metalation to the C6 position of 2-methoxybenzoic acid, using a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can favor metalation at other positions. organic-chemistry.org This tunability makes DoM a versatile tool for accessing specific isomers of halogenated benzoic acids that may be difficult to prepare otherwise. bohrium.com
| Base/Reagent System | Typical Substrate | Position of Metalation | Key Feature |
|---|---|---|---|
| s-BuLi / TMEDA | Unprotected Benzoic Acids | Ortho to Carboxylate | High regioselectivity for the position adjacent to the directing group. organic-chemistry.org |
| n-BuLi / t-BuOK | Substituted Benzoic Acids | Can alter regioselectivity based on substrate | Offers alternative selectivity compared to s-BuLi/TMEDA systems. organic-chemistry.org |
| LTMP (Lithium 2,2,6,6-tetramethylpiperidide) | Sterically Hindered Acids | Ortho to Carboxylate | Useful for substrates where other bases might be less effective. bohrium.com |
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental for the formation of carbon-nitrogen bonds in modern organic synthesis. x-mol.com This methodology is highly relevant for installing the amino group onto a pre-functionalized aromatic ring, a key step in a potential synthesis of this compound if a suitably halogenated precursor were prepared first. The reaction typically involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst system. researchgate.net
The success of the Buchwald-Hartwig amination hinges on the selection of the appropriate ligand, which stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, such as electron-neutral or electron-rich aryl chlorides, the development of specialized phosphine (B1218219) ligands has been crucial. Ligands like di(1-adamantyl)-n-butylphosphine have demonstrated high efficacy in the amination of unactivated aryl chlorides, affording excellent yields. researchgate.net The choice of base and solvent also plays a significant role in reaction efficiency. Common bases include sodium tert-butoxide (NaOt-Bu), and preferred solvents are often non-polar and aprotic, such as toluene (B28343) or dioxane. youtube.com
These reactions can be used to synthesize a wide array of substituted anilines, which are important building blocks for pharmaceuticals and materials. researchgate.net The palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849) has also been developed, providing a direct route to primary arylamines while navigating competing side reactions like hydroxylation. nih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Di(1-adamantyl)-n-butylphosphine, Xantphos, PPh₃ | Stabilizes Pd, facilitates reductive elimination and oxidative addition. researchgate.netnih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and neutralizes the generated acid. |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants; typically non-polar aprotic. researchgate.netyoutube.com |
Synthesis of Key Precursors and Intermediates for this compound
The construction of the target molecule is contingent on the availability of appropriately substituted starting materials. The synthesis logically begins with simpler, commercially available compounds that are then elaborated through sequential reactions.
Preparation of Anilines and Nitrobenzenes with Defined Substitution Patterns
A plausible synthetic route towards this compound would likely start from a precursor such as 4-chloro-3-nitrobenzoic acid or 4-chloro-3-aminobenzoic acid. google.com The synthesis of substituted anilines often involves the reduction of the corresponding nitroarene. beilstein-journals.org This transformation is a cornerstone of aromatic chemistry.
A variety of reducing agents can be employed, but methods that offer high chemoselectivity are particularly valuable when other sensitive functional groups, such as halogens, are present. For example, catalytic hydrogenation using supported gold nanoparticles (e.g., Au/TiO₂) has been shown to be highly effective for the chemoselective reduction of a nitro group, leaving moieties like double bonds, nitriles, and carbonyls intact. nih.gov Other classical methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation.
The synthesis of the nitroarene precursors themselves can be achieved through nitration of a substituted aniline (B41778), where the existing substituents guide the position of the incoming nitro group. google.com
Synthesis of Halogenated Benzoic Acid Analogues
With a suitable aniline precursor in hand, such as 4-chloro-3-aminobenzoic acid, the next critical step is the introduction of the two bromine atoms. The amino group is a powerful activating and ortho-, para-directing group. Therefore, direct electrophilic bromination of 4-chloro-3-aminobenzoic acid is expected to proceed with high regioselectivity, installing bromine atoms at the C2 and C6 positions, which are ortho and para to the amino group, respectively.
A well-established procedure for the exhaustive bromination of an activated benzoic acid involves treating the substrate with an excess of bromine in an acidic aqueous medium. orgsyn.org For example, the synthesis of 3-amino-2,4,6-tribromobenzoic acid is achieved by reacting m-aminobenzoic acid with bromine vapor in the presence of hydrochloric acid. A similar strategy could be adapted for the dibromination of 4-chloro-3-aminobenzoic acid to furnish the desired this compound.
Alternative routes to halogenated benzoic acids include reacting benzoic acids with halogenating agents like N-bromosuccinimide (NBS) in the presence of an alkaline compound, which can provide high regioselectivity for the 2-position. google.com
Optimization of Reaction Conditions and Yields
The efficiency and success of a synthetic sequence depend heavily on the optimization of reaction parameters. Solvent choice and a fundamental understanding of reaction kinetics are paramount in maximizing yields and minimizing side products.
Solvent Effects and Reaction Kinetics
In the case of palladium-catalyzed amination, reaction kinetics are influenced by the rates of oxidative addition, reductive elimination, and ligand exchange. Non-polar aprotic solvents like toluene and dioxane are generally favored. youtube.com However, extensive optimization can sometimes reveal unconventional solvent systems that provide superior results. The effect of the solvent can be difficult to predict, and screening is often necessary to identify optimal conditions for a specific set of substrates and catalysts. youtube.com The rate of reaction can vary by orders of magnitude depending on the solvent, highlighting the importance of this parameter in process development. chemrxiv.org
| Reaction Type | Common Solvents | General Effect on Kinetics |
|---|---|---|
| Electrophilic Aromatic Bromination | Acetic Acid, Water, Dichloromethane | Solvent polarity affects the stability of the arenium ion intermediate; kinetics are complex and depend on the specific reactants and solvent system. quora.comacs.org |
| Directed ortho-Metalation (DoM) | Tetrahydrofuran (THF), Diethyl ether | Aprotic ethereal solvents are required to stabilize the organolithium reagents and intermediates. |
| Palladium-Catalyzed Amination | Toluene, Dioxane, THF, t-Butanol | Non-polar aprotic solvents are generally preferred, but optimization is key as solvent can impact catalyst stability and activity. youtube.com |
Temperature and Pressure Influence on Selectivity
The precise control of temperature is a crucial factor in the selective synthesis of halogenated aromatic compounds. In the case of synthesizing precursors to this compound, such as through the bromination of a 3-amino-4-chlorobenzoic acid derivative, the reaction temperature can significantly impact the position and number of bromine atoms introduced.
For instance, in the bromination of related aminobenzoic acid compounds, reactions are often initiated at low temperatures, such as in an ice bath, to control the initial exothermic reaction and prevent over-bromination or side reactions. Subsequently, the temperature may be carefully elevated to drive the reaction to completion. One documented procedure for a related tribromo-aminobenzoic acid involves cooling the reaction mixture in an ice bath while bromine vapor is introduced, with the bromine itself being vaporized at a controlled temperature of 40–50°C. This careful temperature management is essential for achieving the desired substitution pattern.
While detailed studies specifically on the effect of pressure on the synthesis of this compound are not widely available in the public domain, pressure can be a significant parameter in certain organic reactions, particularly those involving gaseous reagents or intermediates. For halogenation reactions, applying pressure could potentially influence the rate and selectivity, although this is less commonly employed than temperature control.
Catalyst Loading and Ligand Design
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of synthesizing this compound, catalytic methods could be employed in steps such as amination of a di-bromo-chloro-benzoic acid precursor.
For the synthesis of related substituted aminobenzoic acids, various copper-based catalysts have been utilized. For example, in the amination of a 3-methyl-2-chlorobenzoic acid, catalysts such as copper oxide and cuprous chloride have been employed, with the reaction proceeding at elevated temperatures. The loading of the catalyst in these reactions is a critical parameter to optimize, as too little catalyst may result in a slow or incomplete reaction, while too much can lead to increased cost and potential side reactions.
Below is an interactive data table summarizing catalyst and ligand effects in related Ullmann-type amination reactions, which can provide insights into potential strategies for the synthesis of this compound.
| Catalyst System | Ligand | Substrate Example | Reaction Conditions | Observations on Selectivity and Yield |
| CuI | N,N-dimethylglycine | Aryl iodides and aliphatic alcohols | 110°C | Good to excellent yields for O-arylation. |
| CuI | L-Proline | Aryl iodides and nitroalkane-CS2 adducts | Mild conditions | Good to excellent yields for S-arylation. |
| Copper Oxide | None specified | 3-methyl-2-chlorobenzoic acid | 150°C with ammonia | Yield of 86.9% for the aminated product. |
| Cuprous Chloride | None specified | 3-methyl-2-chlorobenzoic acid | 150°C with ammonia | Yield of 90.3% for the aminated product. |
This table is generated based on findings for related compounds and is intended to illustrate the principles of catalyst and ligand effects.
The development of a robust and selective synthesis for this compound likely involves a multi-step approach, where the optimization of temperature, pressure, catalyst loading, and ligand design at each stage is paramount to achieving the desired, highly substituted final product.
Chemical Reactivity and Derivatization of 3 Amino 2,6 Dibromo 4 Chlorobenzoic Acid
Functional Group Transformations and Selectivity
The reactivity of 3-Amino-2,6-dibromo-4-chlorobenzoic acid is dictated by the interplay of its three distinct functional moieties. The amino group, being an activating group, and the electron-withdrawing carboxylic acid and halogen substituents, influence the regioselectivity of various reactions.
Carboxylic Acid Derivatization (e.g., Esterification, Amidation)
The carboxylic acid group is readily converted into a variety of derivatives, most notably esters and amides.
Esterification: The conversion of the carboxylic acid to its corresponding ester, such as Methyl 3-amino-2,6-dibromo-4-chlorobenzoate, is a fundamental transformation. This is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride. libretexts.orgyoutube.com The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The existence of the methyl ester as a commercially available product underscores the feasibility of this reaction. synblock.compearson.com
Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. commonorganicchemistry.com This two-step process, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl generated. fishersci.co.uk Alternatively, direct amidation can be achieved using coupling reagents like HBTU or by employing boronic acid catalysts, which facilitate the reaction between the carboxylic acid and an amine under milder conditions. nih.govorganic-chemistry.org
Table 1: Representative Carboxylic Acid Derivatization Reactions of Analogous Halogenated Aminobenzoic Acids
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Aminobenzoic acid | Ethanol, conc. H₂SO₄, reflux | Ethyl p-aminobenzoate | - | libretexts.org |
| 3-Amino-4-bromobenzoic acid | Methanol, Thionyl chloride, reflux | Methyl 3-amino-4-bromobenzoate | - | vaia.com |
| Benzoic acid | Triphenylphosphine, N-chlorophthalimide, 2,4,6-trimethylaniline | N-Mesitylbenzamide | 56% | ijarsct.co.in |
| Aromatic carboxylic acids | Benzylamine, RuCl₃, acetylene | N-Benzylamides | High | nih.gov |
Amino Group Transformations (e.g., Acylation, Diazotization)
The amino group at the 3-position is a key site for a range of functionalizations, including acylation and diazotization.
Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. vaia.comlibretexts.orgsimply.science This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The acylation of the amino group can be used as a protective strategy to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. pearson.com
Diazotization: The primary aromatic amine functionality can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions, collectively known as Sandmeyer reactions. nih.govorganic-chemistry.orgmasterorganicchemistry.comyoutube.com These include displacement of the diazonium group by halides (Cl, Br, I), cyanide, and other nucleophiles, often catalyzed by copper(I) salts. This provides a powerful method for introducing a wide range of substituents at the 3-position, further diversifying the molecular scaffold.
Table 2: Representative Amino Group Transformations of Analogous Anilines
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline (B41778) | Acetyl chloride | Acetanilide | - | vaia.com |
| Substituted anilines | Ethyl nitrite, Br₂/ammonium persulfate | Substituted bromobenzenes | 55-80% | nih.gov |
| Aromatic amines | t-BuONO, Togni's reagent, Cu(MeCN)₄BF₄ | Trifluoromethylated arenes | 42-90% | nih.gov |
| Aromatic amines | NaNO₂, KI, p-TsOH | Aromatic iodides | Good | organic-chemistry.org |
Halogen Exchange Reactions and Cross-Coupling Methodologies
The presence of three halogen atoms offers significant opportunities for selective functionalization through halogen exchange and, more importantly, palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition to Pd(0)) allows for regioselective transformations. nsf.govnih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the haloaromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at one of the bromine atoms over the chlorine atom. nsf.gov
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with amines. organic-chemistry.orgnumberanalytics.comsynthesisspotlight.comyoutube.comnih.gov Similar to Suzuki coupling, regioselective amination at one of the bromine positions is anticipated to be achievable.
The selectivity in these cross-coupling reactions is a subject of intensive research, with ligand design playing a crucial role in controlling the outcome of reactions on polyhalogenated substrates. nsf.govnih.gov
Table 3: Representative Cross-Coupling Reactions of Polyhalogenated Arenes
| Substrate | Coupling Partner | Catalyst System | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyridines | Organoboron, -zinc, and -magnesium reagents | Pd-NHC | C4-coupled product | ~10:1 | nsf.gov |
| 2,4-Dichloropyridines | Organoboron reagents | Ligand-free Jeffery conditions | C4-coupled product | >99:1 | nsf.gov |
| Dihalogenated N-heteroarenes | - | - | Halide adjacent to nitrogen is more reactive | - | nsf.gov |
| Aryl bromides and activated chlorides | Secondary alkylzinc reagents | Pd(OAc)₂/CPhos | Coupled product | Good selectivity | nih.gov |
Synthesis of Complex Molecular Architectures Utilizing this compound as a Synthon
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules, including heterocyclic systems and polymers.
Incorporation into Heterocyclic Ring Systems
Derivatives of anthranilic acid are well-known precursors for the synthesis of a variety of heterocyclic compounds. ijarsct.co.inresearchgate.net By analogy, this compound can be utilized in similar synthetic strategies.
Quinazolinones: Condensation of the anthranilic acid derivative with an acyl chloride, followed by dehydration, can lead to a benzoxazinone (B8607429) intermediate. Subsequent reaction with an amine or hydrazine (B178648) can yield fused quinazolinone structures. nih.govnih.gov
Benzodiazepines: Ring expansion reactions of aziridines with anthranilic acids, often catalyzed by a Lewis acid, provide a route to benzodiazepine-5-ones. researchgate.net The halogenated nature of the starting material would be carried through to the final heterocyclic product, offering sites for further functionalization. The synthesis of other annelated 2,3-benzodiazepines has also been reported from related starting materials. nih.gov
Oligomerization and Polymerization via Aromatic Substitution Reactions
Aminobenzoic acids can serve as monomers for the synthesis of aromatic polyamides. The polymerization of p-aminobenzoic acid derivatives can be achieved through the condensation of the corresponding p-aminobenzoyl halide hydrohalide salts in the presence of a tertiary amine under anhydrous conditions. google.com While direct polymerization of this compound has not been explicitly reported, its structure suggests potential for use in step-growth polymerization to form polyamides with a high degree of halogenation, which could impart properties such as flame retardancy and thermal stability. researchgate.netresearchgate.net
Scaffold Design for Supramolecular Assembly Components
There is currently no published research that specifically details the use of this compound as a building block for designing supramolecular assemblies. Studies on analogous compounds, such as 3-chlorobenzoic acid and 4-amino-2-chloropyridine, have demonstrated the formation of co-crystals and molecular salts through hydrogen and halogen bonding. mdpi.com These studies highlight how the interplay of different functional groups and their positions on the aromatic ring dictates the resulting supramolecular architecture. It is plausible that this compound could be employed in a similar fashion to create novel supramolecular structures, but experimental validation is absent from the current body of scientific literature.
Mechanistic Investigations of Derivatization Reactions
Detailed mechanistic investigations into the derivatization reactions of this compound are not described in available scientific reports. The reactivity of the amino and carboxylic acid groups is well-established in organic chemistry, allowing for a variety of potential derivatization pathways, including amidation, esterification, and diazotization-substitution reactions. However, the influence of the heavy halogen substituents on the kinetics and mechanisms of these reactions for this specific molecule has not been reported. Such studies would be crucial for understanding how the electronic effects and steric bulk of the bromine and chlorine atoms modulate the reactivity of the functional groups.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-Amino-2,6-dibromo-4-chlorobenzoic acid, a suite of NMR experiments would be employed to assign the proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring.
While a standard one-dimensional ¹H NMR spectrum would show a single resonance for the aromatic proton and signals for the amine and carboxylic acid protons, and a ¹³C NMR spectrum would reveal the resonances for the seven carbon atoms, multi-dimensional NMR techniques are essential for definitive assignments.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be of limited use for the single aromatic proton (H-5) but would be crucial to confirm the through-bond coupling between the amine protons and potentially with the aromatic proton under certain conditions, although this is often not observed due to exchange broadening.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, the HSQC spectrum would show a clear correlation between the signal for H-5 and the carbon C-5.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is pivotal for mapping the complete carbon skeleton. Correlations are observed between protons and carbons that are two or three bonds away. The aromatic proton H-5 would show correlations to the surrounding carbons, which is critical for assigning the quaternary carbons.
Table 1: Expected HMBC Correlations for the Aromatic Proton (H-5) of this compound
| Proton | Expected 2J and 3J HMBC Correlations to Carbon Atoms |
|---|
These correlations would allow for the unambiguous assignment of the quaternary carbons C-1, C-3, C-4, and C-6, confirming the substitution pattern.
Direct detection of halogen nuclei by NMR can provide valuable information about their local electronic environment. However, both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) possess quadrupole moments, which leads to very broad NMR signals for covalently bonded halogens, often making them difficult to observe with standard high-resolution NMR spectrometers. huji.ac.ilhuji.ac.il
⁷⁹Br and ⁸¹Br NMR: Bromine has two NMR active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il While ⁸¹Br is generally preferred for liquid-state NMR due to its narrower linewidth, both isotopes would yield very broad signals for an organic bromide. huji.ac.il The chemical shifts and, more significantly, the linewidths are sensitive to the symmetry of the electric field gradient at the nucleus. In this compound, the two bromine atoms are in non-equivalent chemical environments (C-2 and C-6), which could, in principle, be distinguished in the solid state or by specialized techniques, though this would be a challenging experiment. pascal-man.com
³⁵Cl and ³⁷Cl NMR: Similar to bromine, chlorine has two quadrupolar NMR active nuclei, ³⁵Cl and ³⁷Cl. huji.ac.il The signals for covalently bonded chlorine in organic molecules are typically thousands of hertz wide, limiting the application of this technique to small molecules or specific research questions. huji.ac.ilnih.gov The chemical shift of the chlorine atom at the C-4 position would be influenced by the electronic nature of the surrounding substituents. Solid-state NMR techniques have shown more promise in distinguishing different chlorine environments in organic compounds. nih.govrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms creates a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).
Table 2: Calculated Exact Mass and Isotopic Profile for the Molecular Ion [M]⁺ of this compound (C₇H₄Br₂ClNO₂)
| Isotopic Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₇H₄⁷⁹Br₂³⁵ClNO₂ | 338.8328 | 75.8 |
| C₇H₄⁷⁹Br⁸¹Br³⁵ClNO₂ | 340.8307 | 100.0 |
| C₇H₄⁸¹Br₂³⁵ClNO₂ | 342.8287 | 24.2 |
| C₇H₄⁷⁹Br₂³⁷ClNO₂ | 340.8298 | 24.5 |
| C₇H₄⁷⁹Br⁸¹Br³⁷ClNO₂ | 342.8278 | 32.3 |
The distinct isotopic pattern serves as a clear indicator for the presence of two bromine atoms and one chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its fragmentation through collision-induced dissociation to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include the loss of small molecules and radicals. libretexts.org
Table 3: Plausible MS/MS Fragmentations for this compound
| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) |
|---|---|---|
| [M-H]⁻ | Loss of CO₂ | [M-H-CO₂]⁻ |
| [M]⁺ | Loss of •OH | [M-•OH]⁺ |
| [M]⁺ | Loss of •COOH | [M-•COOH]⁺ |
| [M]⁺ | Loss of Br• | [M-Br]⁺ |
The analysis of these fragments helps to confirm the presence of the carboxylic acid group and the halogen substituents, and can provide clues about their positions on the aromatic ring. libretexts.org
Vibrational Spectroscopy for Functional Group Identification
The spectrum of this compound would be complex, but key functional groups would give rise to distinct absorption bands. The positions of these bands can be influenced by hydrogen bonding, particularly involving the amino and carboxylic acid groups. researchgate.netnih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch (in dimer) | 2500-3300 (broad) | Carboxylic Acid |
| N-H stretch (asymmetric) | 3400-3500 | Amino Group |
| N-H stretch (symmetric) | 3300-3400 | Amino Group |
| C=O stretch | 1680-1710 | Carboxylic Acid |
| N-H bend | 1590-1650 | Amino Group |
| C-N stretch | 1250-1340 | Aromatic Amine |
| C-Cl stretch | 700-850 | Aryl Chloride |
The analysis of the vibrational spectra, often aided by computational calculations, provides a detailed fingerprint of the molecule, confirming the presence of the key functional groups and providing insights into the molecular structure and intermolecular interactions. nih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint." For 3-Amino-4-chlorobenzoic acid, the spectrum reveals characteristic vibrations of the amine, carboxylic acid, and substituted benzene ring moieties.
The FT-IR spectrum of 3-Amino-4-chlorobenzoic acid is typically acquired using a potassium bromide (KBr) wafer or an Attenuated Total Reflectance (ATR) accessory. nih.govnist.gov The major absorption bands are assigned to specific molecular vibrations, confirming the presence of its key structural features.
Table 1: Characteristic FT-IR Peak Assignments for 3-Amino-4-chlorobenzoic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H stretching | Amino group |
| 3200 - 2500 | O-H stretching | Carboxylic acid |
| 1700 - 1680 | C=O stretching | Carboxylic acid |
| 1620 - 1580 | N-H bending & C=C stretching | Amino group & Aromatic ring |
| 1300 - 1200 | C-O stretching & O-H bending | Carboxylic acid |
| 800 - 700 | C-Cl stretching | Aryl halide |
Note: The broad O-H stretching band of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching vibrations.
Raman Spectroscopy
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on scattering rather than absorption of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. Analysis of 3-Amino-4-chlorobenzoic acid by Raman spectroscopy offers further confirmation of its structure. nih.gov
Key Raman shifts for 3-Amino-4-chlorobenzoic acid would be expected for the aromatic ring breathing modes, as well as vibrations involving the chloro- and amino-substituents.
Table 2: Expected Raman Shifts for 3-Amino-4-chlorobenzoic acid
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1600 | Aromatic ring stretching | Benzene ring |
| ~1000 | Ring breathing mode | Benzene ring |
| ~700 | C-Cl stretching | Aryl halide |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This provides unequivocal proof of molecular structure, as well as insights into intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction Analysis
Table 3: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8865 |
| b (Å) | 10.3144 |
| c (Å) | 11.0885 |
| β (°) | 113.817 |
| Volume (ų) | 1139.08 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is for the related compound 4-(3-chloroanilino)benzoic acid and serves as an illustrative example. nih.gov
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of bulk crystalline solids and is particularly crucial in the pharmaceutical industry for studying polymorphism. rigaku.comnih.gov Polymorphism is the ability of a compound to exist in more than one crystal structure, which can have different physical properties.
A PXRD pattern is a fingerprint of the crystalline form of a bulk sample. It is used to confirm the identity of a crystalline phase by comparing the experimental pattern to a reference pattern, which can be simulated from single-crystal X-ray data. mdpi.comrigaku.com Furthermore, PXRD is used to assess the phase purity of a sample, as different polymorphs will produce distinct diffraction patterns. researchgate.netmdpi.com While no specific polymorphism studies on 3-Amino-4-chlorobenzoic acid are prominently documented, PXRD would be the primary technique to identify and differentiate potential polymorphic forms.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography is the most widely used chromatographic method for assessing the purity of non-volatile compounds like 3-Amino-4-chlorobenzoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to determine the purity of a substance by separating it from any impurities. Commercial suppliers of 3-Amino-4-chlorobenzoic acid routinely use HPLC to certify the purity of their products, often reporting purities of greater than 98% or 99%. tcichemicals.comshreechemopharma.com
A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are detected as they exit the column, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.
Table 4: Typical HPLC Parameters for Analysis of Aromatic Acids
| Parameter | Description |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at a specific wavelength (e.g., 254 nm) |
| Purity Specification | >99.0% (by peak area) |
This method allows for the precise quantification of 3-Amino-4-chlorobenzoic acid and the detection of any synthesis by-products or degradation products, ensuring the quality of the compound for research and development purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying components within a complex mixture. However, its application is generally limited to compounds that are thermally stable and volatile enough to be transported through the gas chromatograph. nih.gov this compound, with its polar carboxylic acid and amino functional groups, exhibits low volatility and is prone to thermal degradation at the high temperatures used in GC analysis. iu.edu Consequently, direct analysis by GC-MS is impractical.
To overcome this limitation, a chemical derivatization step is employed. Derivatization is a process that transforms the non-volatile analyte into a more volatile and thermally stable derivative by replacing the active hydrogens on the carboxylic acid and amine groups with non-polar moieties. researchgate.net This process reduces intermolecular hydrogen bonding, thereby increasing the compound's suitability for GC-MS analysis. gcms.cz Common derivatization strategies applicable to molecules like this compound include silylation and acylation/esterification. researchgate.netresearchgate.net
Silylation as a Derivatization Strategy
Silylation is a robust and widely used derivatization technique for compounds containing hydroxyl, carboxyl, and amino groups. sigmaaldrich.com The process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov For this compound, this reaction would ideally target both the carboxylic acid and the primary amine, resulting in the formation of a di-trimethylsilyl (di-TMS) derivative. This derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
The derivatization reaction can be represented as follows:
C₇H₄Br₂ClNO₂ + 2 C₈H₁₈F₃NOSi₂ (BSTFA) → C₁₃H₂₀Br₂ClNO₂Si₂ (di-TMS derivative) + 2 C₂HF₃NO
Illustrative GC-MS Analysis Protocol
Following successful derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. As the separated derivative elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. Electron ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be used for structural elucidation. nih.gov
An illustrative set of GC-MS parameters for the analysis of the di-TMS derivative of this compound is presented below.
Table 1: Example GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 270 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Detailed Research Findings: Expected Mass Spectral Data
The mass spectrum of the di-TMS derivative of this compound would be expected to provide key structural information. The molecular weight of the derivatized compound is 473.2 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.
Key fragments would be anticipated, including the molecular ion (M⁺•) and a prominent ion corresponding to the loss of a methyl group ([M-15]⁺), which is a hallmark of TMS derivatives. rsc.org Other significant fragments would likely arise from the cleavage of the silyl (B83357) groups and fragmentation of the aromatic ring.
Table 2: Predicted Key Mass Fragments for the Di-TMS Derivative of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 473 | [M]⁺• | Molecular ion (presence confirms the molecular weight of the derivative) |
| 458 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety; typically a base peak |
| 400 | [M-Si(CH₃)₃]⁺ | Loss of one complete TMS group |
| 354 | [M-COOTMS]⁺ | Loss of the trimethylsilyl (B98337) ester group |
This systematic approach of derivatization followed by GC-MS analysis provides a reliable method for the characterization and potential quantification of this compound in various matrices, overcoming the inherent limitations posed by the compound's polarity and low volatility.
Computational and Theoretical Investigations of 3 Amino 2,6 Dibromo 4 Chlorobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively utilized to explore the structural and electronic properties of organic molecules. While specific DFT studies on 3-Amino-2,6-dibromo-4-chlorobenzoic acid are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous substituted benzoic acids.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy surface to find the global minimum.
The primary conformational flexibility in this molecule arises from the orientation of the carboxylic acid (-COOH) and amino (-NH2) groups relative to the benzene (B151609) ring. The presence of bulky bromine atoms ortho to the amino and carboxylic acid groups will impose significant steric hindrance, influencing the preferred conformations.
It is anticipated that the carboxylic acid group will be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent bromine atom. Similarly, the amino group will likely adopt a pyramidal geometry, with its orientation also influenced by the neighboring bromine atom. The planarity of the benzene ring itself might be slightly distorted due to the electronic and steric effects of the various substituents.
Table 1: Predicted Dihedral Angles in the Optimized Geometry of this compound
| Dihedral Angle | Predicted Value (degrees) | Rationale |
| C2-C3-N-H | ~0° and ~180° | The amino group protons are expected to be directed away from the adjacent bromine atom. |
| C1-C2-C(O)-O | Significantly non-planar | Steric hindrance between the carboxylic acid group and the ortho-bromine atom will force this group out of the ring plane. |
Note: The values in this table are predictive and based on theoretical principles and data from similar molecules. Actual values would require specific DFT calculations.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, as the lone pair of the nitrogen atom and the π-electrons of the ring are the most accessible for donation. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms bearing the electron-withdrawing halogen atoms.
A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups suggests a potentially moderate HOMO-LUMO gap.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show:
Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the carboxylic acid group and to a lesser extent, the nitrogen atom of the amino group, indicating regions susceptible to electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms of the amino and carboxylic acid groups, as well as potentially on the halogen atoms (sigma-hole), indicating sites for nucleophilic interaction.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristics |
| HOMO Energy | Relatively high, localized on the amino group and benzene ring. |
| LUMO Energy | Relatively low, localized on the carboxylic acid and halogenated ring. |
| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |
| MEP Negative Sites | Oxygen atoms of the carboxylic acid, nitrogen atom. |
| MEP Positive Sites | Hydrogen atoms of the amino and carboxylic acid groups, halogen atoms. |
Note: These are qualitative predictions. Precise energy values and MEP maps would require specific DFT calculations.
Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This allows for the confident assignment of spectral bands to specific molecular motions.
For this compound, key vibrational modes would include:
N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.
O-H stretching: A broad band typically in the range of 2500-3300 cm⁻¹, associated with the carboxylic acid hydroxyl group.
C=O stretching: A strong absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
C-N stretching: Typically found in the 1250-1350 cm⁻¹ region.
C-X (C-Br, C-Cl) stretching: Occurring at lower frequencies in the fingerprint region of the spectrum.
Aromatic C-H and C=C stretching: In their characteristic regions.
Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the absence of solvent effects in gas-phase calculations. Therefore, scaling factors are often applied to the calculated frequencies to improve agreement with experimental spectra.
Reactivity Predictions and Reaction Pathway Modeling
Computational chemistry can also be employed to predict the reactivity of a molecule and to model the pathways of its chemical reactions. This is particularly useful for understanding reaction mechanisms and for designing new synthetic routes.
The electronic structure analysis, particularly the MEP map and the distribution of frontier molecular orbitals, allows for the prediction of the most likely sites for electrophilic and nucleophilic attack.
Nucleophilic Sites: The regions of negative electrostatic potential, such as the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, are the primary nucleophilic centers. The amino group, being a strong activating group, also increases the electron density of the aromatic ring, particularly at the ortho and para positions not occupied by other substituents.
Electrophilic Sites: The hydrogen atoms of the amino and carboxylic acid groups, as well as the carbon atom of the carbonyl group, are expected to be the main electrophilic centers. The halogen atoms can also act as electrophilic sites through halogen bonding interactions.
Modeling a chemical reaction involves identifying the reactants, products, and any intermediates and transition states that connect them. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur.
For synthetic reactions involving this compound, such as esterification of the carboxylic acid or acylation of the amino group, computational methods can be used to locate the transition state structures. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.
For example, in an esterification reaction, the transition state would involve the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid. DFT calculations could elucidate the geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds. This information is crucial for understanding the factors that influence the reaction rate and for optimizing reaction conditions.
Intermolecular Interactions and Supramolecular Chemistry Modeling
Detailed research findings and data tables for the intermolecular interactions of this compound are not available in the reviewed scientific literature.
Hydrogen Bonding Networks
Specific studies on the hydrogen bonding networks of this compound have not been found.
Halogen Bonding Interactions
Specific studies on the halogen bonding interactions of this compound have not been found.
Pi-Stacking and Van der Waals Forces
Specific studies on the pi-stacking and van der Waals forces in this compound have not been found.
Environmental Chemistry and Fate of 3 Amino 2,6 Dibromo 4 Chlorobenzoic Acid
Degradation Pathways in Environmental Matrices
The degradation of 3-Amino-2,6-dibromo-4-chlorobenzoic acid in the environment is expected to be influenced by a combination of photolytic, hydrolytic, and microbial processes. The presence of bromine and chlorine atoms on the aromatic ring, along with the amino and carboxylic acid functional groups, dictates its reactivity and susceptibility to various degradation mechanisms.
Photodegradation is a key process for the transformation of aromatic compounds in the environment, driven by the absorption of sunlight. For halogenated aromatic compounds, photolysis can lead to the cleavage of carbon-halogen bonds. Studies on other brominated aromatic compounds suggest that the carbon-bromine (C-Br) bond is often more susceptible to photolytic cleavage than the carbon-chlorine (C-Cl) bond. This is because the C-Br bond is generally weaker. Therefore, it is plausible that the initial step in the photolytic degradation of this compound involves the reductive debromination of one or both bromine atoms. This process would likely lead to the formation of less halogenated intermediates. The rate and extent of photolytic degradation can be influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizers in the water or soil matrix, and the pH of the medium. Research on new brominated flame retardants has shown that degradation rates are significantly higher under shorter wavelength UV light. nih.gov
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis will depend on the reactivity of its functional groups and halogen substituents with water. Aromatic carboxylic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). numberanalytics.com Similarly, the amide bond in aromatic amides can undergo hydrolysis, but this process is typically slow in the absence of enzymatic catalysis or extreme pH conditions. vedantu.com The carbon-halogen bonds on the aromatic ring are also generally resistant to hydrolysis under ambient environmental conditions. Therefore, it is anticipated that this compound exhibits a high degree of hydrolytic stability in environmental matrices.
Microbial metabolism is a critical driver of the transformation of organic compounds in soil and sediment. Under anaerobic conditions, halogenated aromatic compounds can undergo reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. Studies on monochlorinated benzoic acids have demonstrated their degradation under denitrifying conditions, with the removal of the halogen being a key step. nih.gov It is therefore plausible that under anaerobic conditions, microorganisms could mediate the reductive debromination and dechlorination of this compound.
Another potential transformation pathway, particularly for the amino group, is reductive deamination. Research on halogenated anilines has shown that under anaerobic conditions, the amino group can be removed from the aromatic ring, leading to the formation of dihalobenzene intermediates. oup.comoup.comnih.gov This suggests that a similar process could occur for this compound, resulting in the formation of 2,6-dibromo-4-chlorobenzoic acid.
Oxidative transformations are more likely to occur in aerobic environments. While specific studies on this compound are lacking, microorganisms are known to hydroxylate aromatic rings as an initial step in their degradation. However, the high degree of halogenation of this compound may render it more resistant to oxidative attack.
Formation of Environmental Transformation Products
Based on the potential degradation pathways, a number of environmental transformation products of this compound can be hypothesized.
Table 1: Hypothetical Environmental Transformation Products of this compound
| Transformation Process | Potential Product(s) |
| Photolytic Debromination | 3-Amino-2-bromo-4-chlorobenzoic acid, 3-Amino-6-bromo-4-chlorobenzoic acid, 3-Amino-4-chlorobenzoic acid |
| Reductive Dehalogenation | 3-Amino-2-bromo-4-chlorobenzoic acid, 3-Amino-6-bromo-4-chlorobenzoic acid, 3-Amino-4-chlorobenzoic acid, 3-Amino-2,6-dibromobenzoic acid |
| Reductive Deamination | 2,6-Dibromo-4-chlorobenzoic acid |
The formation of these products would depend on the specific environmental conditions. For instance, photolytic degradation would be more prominent in sunlit surface waters, while reductive transformations would be expected in anoxic sediments and groundwater. The ultimate fate of these transformation products would also need to be considered, as they may be more or less persistent and mobile than the parent compound.
Advanced Analytical Techniques for Environmental Detection and Quantification
The detection and quantification of trace levels of halogenated organic compounds in complex environmental matrices require sophisticated analytical techniques. Given the structure of this compound, a combination of chromatographic separation and sensitive detection methods would be necessary for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, derivatization would likely be required to increase its volatility for GC analysis. This could involve esterification of the carboxylic acid group. GC-MS provides both high resolution separation and definitive identification based on the mass spectrum of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds and would likely be the method of choice for the direct analysis of this compound without derivatization. The use of tandem mass spectrometry (LC-MS/MS) would offer enhanced selectivity and sensitivity, which is crucial for detecting low concentrations in environmental samples such as water, soil, and sediment.
Other techniques that could be employed for the analysis of related halogenated compounds include:
Adsorbable Organic Halogen (AOX) analysis, which provides a measure of the total amount of halogenated organic compounds in a sample. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, although it may lack the specificity of mass spectrometric detection.
The development of a robust analytical method would require careful optimization of sample extraction and clean-up procedures to remove interfering substances from the environmental matrix.
Potential Applications in Advanced Chemical Materials and Processes
Utilization as a Building Block in Novel Polymer Synthesis
The structure of 3-Amino-2,6-dibromo-4-chlorobenzoic acid, containing both an amino (-NH₂) and a carboxylic acid (-COOH) group, makes it a quintessential monomer for step-growth polymerization. These functional groups can react with each other (or with other co-monomers) to form amide bonds, leading to the synthesis of aromatic polyamides, commonly known as aramids. nih.gov Aramids are a class of high-performance polymers renowned for their exceptional heat resistance and mechanical strength. nih.gov
The polymerization process would involve the condensation reaction between the amino group of one monomer and the carboxylic acid group of another, eliminating a molecule of water with each step to form the repeating amide linkage. The heavy halogen atoms (bromine and chlorine) integrated into the polymer backbone would likely impart specific properties to the resulting material, such as increased density, flame retardancy, and reduced solubility in common organic solvents. Furthermore, the rigid aromatic core of the monomer unit is expected to contribute to a high glass transition temperature and thermal stability of the polymer.
While direct polymerization of this compound has not been extensively documented in publicly available research, the principles of polymer chemistry suggest its suitability for creating novel, halogenated aramids. The synthesis of well-defined halogenated styrenic copolymers through methods like coordination polymerization, followed by post-modification, illustrates a strategy that could be adapted for monomers like the subject compound to create polymers with tailored properties. rsc.org
Role in the Design of Functional Organic Materials
The unique substitution pattern of this compound makes it an attractive building block for a variety of functional organic materials, including those with specific optical or electronic properties and porous crystalline structures.
Halogenated aromatic compounds are pivotal in the development of materials for organic electronics. mdpi.com The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating amino group, creates a "push-pull" electronic system within the molecule. This feature can be exploited in the design of chromophores for dyes and pigments. By participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound can be integrated into larger conjugated systems, allowing for the fine-tuning of their absorption and emission characteristics.
Furthermore, aminobenzoic acids and their derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate to metal ions, while the amino group provides an additional site for interaction or post-synthetic modification. The presence of halogen atoms can also influence the resulting framework's properties, potentially enhancing gas sorption selectivity or serving as reactive sites for further functionalization. The use of a related compound, 3-amino-4-hydroxybenzoate, in synthesizing a Co(II) MOF highlights the utility of such substituted benzoic acids in creating functional crystalline materials.
Table 1: Potential Contributions of Functional Groups to Material Properties
| Functional Group | Potential Contribution to Material Properties |
|---|---|
| Amino Group (-NH₂) | Polymerization site (amide bond formation), coordination site in MOFs, electron-donating group for "push-pull" systems. nih.gov |
| Carboxylic Acid (-COOH) | Polymerization site (amide bond formation), primary coordination site for metal ions in MOFs. nih.gov |
| Bromo (-Br) and Chloro (-Cl) Substituents | Increased density and flame retardancy in polymers, modification of electronic properties, sites for post-synthetic modification. |
Precursor for Advanced Catalysts or Ligands in Chemical Reactions
The structural motifs within this compound provide multiple avenues for its use as a precursor in the synthesis of sophisticated ligands and catalysts. The amino and carboxylic acid groups can act as bidentate or monodentate ligands, coordinating with a variety of metal centers.
The formation of Schiff bases through the reaction of the amino group with aldehydes or ketones is a common strategy for generating versatile ligands. These Schiff base ligands, featuring the halogenated benzoic acid backbone, can then be complexed with transition metals to form catalysts for a range of organic transformations. The electronic properties and steric bulk of the ligand, influenced by the bromine and chlorine atoms, can be used to tune the activity and selectivity of the metallic catalyst.
Moreover, the compound can be a starting material for synthesizing more complex ligand architectures. For instance, cross-coupling reactions at the halogen positions can be employed to introduce other coordinating groups, leading to polydentate ligands capable of forming stable and catalytically active metal complexes. The synthesis of N-aryl and N-alkyl anthranilic acid derivatives through copper-catalyzed amination of bromobenzoic acids demonstrates a pathway to create ligands from such precursors. nih.gov These resulting molecules can form selective complexes with metal ions. nih.gov
Development of Analytical Probes or Reagents
The potential for this compound to be elaborated into fluorescent or colorimetric sensors makes it a candidate for the development of novel analytical probes. The core structure can be chemically modified to incorporate a signaling unit, such as a fluorophore.
A relevant example is the synthesis of N-(1-Pyrene)anthranilic acid from a bromobenzoic acid precursor, which was shown to act as a selective fluorescent sensor for mercury(II) ions in water. nih.gov A similar strategy could be applied to this compound, where the amino group is functionalized with a pyrene (B120774) or other fluorescent moiety. The binding of a target analyte, such as a specific metal ion, to the carboxylic acid or other engineered binding sites on the molecule could induce a change in the fluorescence signal, allowing for quantitative detection. nih.gov
The inherent electronic characteristics of the "push-pull" system within the molecule could also be harnessed for developing chromogenic reagents, where binding to an analyte causes a discernible color change. The ability to perform reactions such as esterification and coupling reactions provides the chemical handles needed to transform this basic building block into a specialized analytical tool.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-amino-4-hydroxybenzoate |
| N-(1-Pyrene)anthranilic acid |
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Sustainable Chemistry
The synthesis of polyhalogenated and aminated aromatic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. Future research must prioritize the development of more sustainable and environmentally benign synthetic pathways to 3-Amino-2,6-dibromo-4-chlorobenzoic acid and related structures.
Current sustainable approaches for the synthesis of aromatic amines often focus on hydrogen borrowing, reductive amination, and hydroamination, frequently starting from renewable resources. rsc.org For instance, the direct synthesis of anilines from phenols represents a metal-free approach to forming C-N bonds. rsc.org Another green strategy involves the photocatalytic reduction of nitroaromatics to anilines using engineered catalysts like phosphorus-doped titanium dioxide, which operates under visible light at room temperature. numberanalytics.com
Future investigations should aim to adapt these greener principles to the synthesis of this compound. Research could explore one-pot syntheses that minimize intermediate isolation steps, thereby reducing solvent use and waste. mdpi.com The use of heterogeneous catalysts, such as supported copper catalysts, for direct reductive amination could offer a more sustainable alternative to traditional methods that use toxic alkyl halides. researchgate.net A comparative overview of potential green synthesis strategies is presented in Table 1.
Table 1: Potential Green Synthetic Strategies and Their Advantages
| Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Photocatalysis | Use of a semiconductor catalyst and light to drive the reduction of a nitro precursor. | Utilizes renewable energy (light), mild reaction conditions. | Development of a stable and efficient photocatalyst for the specific substrate. |
| Hydrogen Borrowing | Metal-catalyzed reaction where an alcohol is temporarily oxidized to a carbonyl, which then reacts with an amine. | High atom economy, water as the only byproduct. | Design of a robust catalyst that can tolerate halogen substituents. |
| Direct Amination of Phenol Precursor | ipso-Oxidative aromatic substitution to replace a hydroxyl group with an amino group. | Avoids the use of nitrating agents and subsequent reduction. | Optimization of reaction conditions for highly substituted phenols. |
| Mechanochemistry | Using mechanical force (ball milling) to drive reactions in the solid state. | Reduced or no solvent use, potentially faster reaction times. | Investigating the feasibility of halogenation and amination steps under mechanochemical conditions. nih.gov |
A significant challenge will be achieving the desired regioselectivity in a polysubstituted benzene (B151609) ring while adhering to the principles of green chemistry. libretexts.orglibretexts.org
Exploration of Novel Derivatization Chemistries
The functional groups of this compound—the carboxylic acid and the amino group—are prime targets for derivatization to create novel molecules with potentially enhanced biological or material properties.
The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acid halides. Derivatization is often necessary for analytical purposes, such as improving volatility for gas chromatography, but it is also a cornerstone of medicinal chemistry for creating prodrugs or modifying a compound's pharmacokinetic profile. nih.gov The amino group can undergo reactions such as acylation, alkylation, and the formation of Schiff bases. nih.gov The synthesis of imine-carboxylic acid functionalized compounds from aminobenzoic acids has been shown to produce crystalline materials with interesting supramolecular structures. nih.gov
Future research should focus on leveraging the unique electronic and steric environment of this compound to explore novel derivatization pathways. The steric hindrance from the ortho-bromine atoms may influence the reactivity of both the amino and carboxylic acid groups, potentially allowing for selective reactions. nih.gov For example, the synthesis of novel heterocyclic systems, such as benzothiazoles, could be explored, as these are important scaffolds in drug discovery. rsc.org The development of new derivatization reagents specifically designed to react with sterically hindered or electronically deactivated aromatic amines and carboxylic acids is another promising avenue. youtube.com
Advanced Mechanistic Studies of Aromatic Halogenation and Amination
A deep understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. The synthesis of this compound involves key electrophilic aromatic substitution (halogenation) and likely nucleophilic or metal-catalyzed amination steps.
Mechanistic studies on the halogenation of anilines have shown that the reaction can proceed through different pathways, and the reactivity is highly dependent on the reaction conditions and the nature of the halogenating agent. core.ac.uk For polyhalogenated arenes, achieving site-selectivity is a significant challenge, and understanding the electronic and steric effects of the existing substituents is key. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of enzymatic and chemical halogenation, revealing the nature of the reactive halogenating species. researchgate.netresearchgate.netfrontiersin.org Similarly, the mechanism of aromatic amination can vary, from classical SNAr pathways to more modern metal-catalyzed cross-couplings. numberanalytics.com
Future research should employ a combination of experimental and computational methods to elucidate the specific mechanisms involved in the synthesis of this compound. This could involve:
Kinetic studies: To determine the rate laws and activation parameters for the halogenation and amination steps.
Isotope labeling studies: To track the movement of atoms and identify rate-determining steps.
In-situ spectroscopic monitoring: To identify and characterize reaction intermediates.
Computational modeling: To map the potential energy surfaces of the reaction pathways and understand the transition state structures. researchgate.net
A particularly interesting area of investigation would be the interplay between the directing effects of the amino, carboxyl, and existing halogen substituents during the sequential halogenation steps.
Computational Design of Functionalized Aromatic Systems
Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding synthetic efforts. For a scaffold like this compound, computational methods can be used to design new derivatives with desired electronic, physical, and biological properties.
DFT calculations can be employed to study the geometric and electronic properties of the molecule, such as its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. nih.govnih.gov Such studies on substituted benzoic acids have helped to understand the effects of substituents on acidity and reactivity. nih.gov Furthermore, computational tools are increasingly used to model halogen bonds, which are non-covalent interactions that can be crucial for the binding of a drug molecule to its biological target. core.ac.uk
Future research should leverage these computational tools to design new functionalized systems based on the this compound core. This could involve:
Virtual screening: Creating a virtual library of derivatives and using docking simulations to predict their binding affinity to specific biological targets.
Quantum chemical calculations: To predict the properties of designed molecules, such as their stability, reactivity, and spectral characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the structural features of derivatives with their biological activity.
A summary of computational approaches and their potential applications is provided in Table 2.
Table 2: Computational Approaches for Designing Functionalized Aromatic Systems
| Computational Method | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, molecular orbitals, and reactivity indices. | Predict reactivity, stability, and spectral properties of new derivatives. |
| Molecular Docking | Simulate the binding of a ligand to a biological target. | Identify potential biological targets and design derivatives with high binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules over time. | Understand the conformational flexibility and interactions of derivatives in a biological environment. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized compounds and guide lead optimization. |
Investigation of Environmental Remediation Strategies for Halogenated Aromatics
The widespread use of halogenated organic compounds has led to significant environmental contamination. nih.govresearchgate.net Due to their persistence, there is a strong need for effective remediation strategies. Given its structure, this compound is a relevant model for studying the environmental fate and remediation of polyhalogenated aromatic compounds.
Research has shown that various microorganisms are capable of degrading halogenated aromatic compounds under different conditions. nih.gov Anaerobic degradation of halogenated benzoic acids, for instance, has been observed in denitrifying and methanogenic consortia. nih.govoup.comrug.nl This often involves reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.govasm.orgnih.gov The efficiency of this process can depend on the type and position of the halogen substituents. Studies on brominated phenolic compounds have shown that microorganisms from marine sponges can perform reductive debromination. nih.govasm.org Another promising approach is phytoremediation, where plants are used to remove, degrade, or contain environmental pollutants. nih.govclu-in.org
Future research should investigate the potential for bioremediation and phytoremediation of this compound. Key research questions include:
Can microbial consortia from contaminated soils or sediments degrade this compound?
What are the degradation pathways and are the resulting metabolites more or less toxic?
Can specific dehalogenating bacteria or fungi be isolated and characterized?
Which plant species are capable of taking up and metabolizing this compound?
Can the remediation process be enhanced through bioaugmentation or biostimulation?
These studies will be crucial for assessing the environmental impact of this class of compounds and for developing effective strategies to mitigate any potential contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
